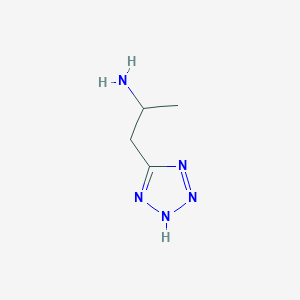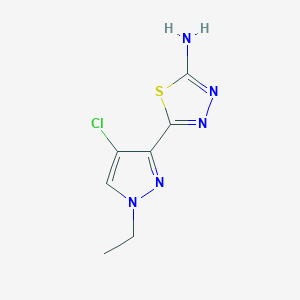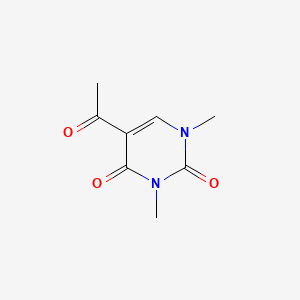![molecular formula C15H19ClN2O2 B2930973 2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide CAS No. 2411198-59-7](/img/structure/B2930973.png)
2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Bisox' and is a member of the benzoxazole family of compounds. Bisox has been extensively studied for its unique properties and potential uses in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
The mechanism of action of Bisox is not fully understood, but it is believed to act by binding to specific targets in the body, such as enzymes or receptors. This binding can lead to the inhibition of certain cellular processes, such as cell growth or protein aggregation. Bisox has shown selectivity for certain targets, making it a potentially useful tool for studying specific biological processes.
Biochemical and Physiological Effects:
Bisox has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Bisox can inhibit the growth of cancer cells, reduce protein aggregation, and prevent the formation of amyloid plaques in the brain. Additionally, Bisox has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.
Advantages and Limitations for Lab Experiments
Bisox has several advantages for use in lab experiments. It is relatively easy to synthesize, and high yields and purity can be achieved. Additionally, Bisox has shown selectivity for certain targets, making it a potentially useful tool for studying specific biological processes. However, Bisox also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on Bisox. One potential area of study is the development of Bisox derivatives with improved properties, such as increased solubility or selectivity for specific targets. Additionally, Bisox could be further studied for its potential use in catalysis or material science. Finally, more research is needed to fully understand the mechanism of action of Bisox and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of Bisox involves the reaction of 2-amino-2-methyl-1-propanol with 2-chloroacetyl chloride to form the intermediate product, followed by reaction with 2-amino-5-isopropylbenzoxazole to yield Bisox. The synthesis of Bisox has been optimized to achieve high yields and purity, making it a cost-effective and practical method for producing this compound.
Scientific Research Applications
Bisox has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Bisox has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, Bisox has been studied for its potential use in material science and catalysis.
properties
IUPAC Name |
2-chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-9(2)15-18-12-8-11(4-5-13(12)20-15)6-7-17-14(19)10(3)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCVTHKSYUISBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)CCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2930893.png)



![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2930901.png)

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)

![(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B2930907.png)
![11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione](/img/structure/B2930908.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)
![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)